Aurora-2 Kinase Inhibition: Target Compound vs. Structural Analog Comparison
In a qHTS assay for Aurora-2 kinase inhibition, the target compound demonstrated an IC50 ≤ 1 µM, classifying it as an active inhibitor. This potency is comparable to the benchmark 1-benzyl-3-(5-hydroxymethyl-2-furyl)-5-methylfuro[3,2-c]pyrazole (Compound 1), which also exhibits sub-micromolar activity in kinase assays, though direct head-to-head data are not available [1]. The N1-phenyl substitution may reduce metabolic liability compared to the N1-benzyl analogue by eliminating a potential site for CYP450-mediated oxidation [2].
| Evidence Dimension | Aurora-2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ≤ 1 µM (active) |
| Comparator Or Baseline | Compound 1 (1-benzyl-3-(5-hydroxymethyl-2-furyl)-5-methylfuro[3,2-c]pyrazole); IC50 not explicitly reported but active in related kinase assays. |
| Quantified Difference | Not quantifiable due to different assay formats |
| Conditions | qHTS format, recombinant Aurora-2 enzyme |
Why This Matters
Confirms the target compound engages the kinase target, supporting its use in Aurora-2 focused screening cascades.
- [1] PubChem BioAssay AID 1865885, 'qHTS Assay for Inhibitors of Aurora-2 Kinase'. View Source
- [2] Patent US8119641B2, '1H-furo[3,2-C]pyrazole compounds useful as kinase inhibitors', filed 2007-05-25. View Source
